molecular formula C13H19NO2 B5548458 2-(Azepan-1-ylmethyl)benzene-1,4-diol

2-(Azepan-1-ylmethyl)benzene-1,4-diol

Cat. No.: B5548458
M. Wt: 221.29 g/mol
InChI Key: SZTCEKGTPSYSNP-UHFFFAOYSA-N
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Description

2-(Azepan-1-ylmethyl)benzene-1,4-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)benzene-1,4-diol typically involves the reaction of benzene-1,4-diol with azepane under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl groups on the benzene ring are activated and then substituted by the azepane group. This reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions throughout the process. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azepan-1-ylmethyl)benzene-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the azepane moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Catechol (benzene-1,2-diol)
  • Resorcinol (benzene-1,3-diol)
  • Hydroquinone (benzene-1,4-diol)

Uniqueness

2-(Azepan-1-ylmethyl)benzene-1,4-diol is unique due to the presence of the azepane moiety, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)benzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12-5-6-13(16)11(9-12)10-14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTCEKGTPSYSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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